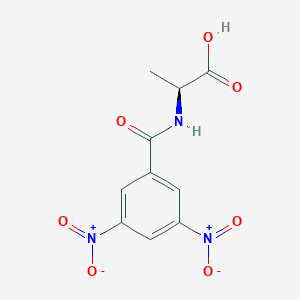
N-(3,5-Dinitrobenzoyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dinitrobenzoyl)alanine is a compound characterized by the presence of a dinitrobenzoyl group attached to the amino acid alanine. This compound is known for its chiral properties and is often used in the field of chiral resolution and enantioselective synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(3,5-Dinitrobenzoyl)alanine can be synthesized through the reaction of 3,5-dinitrobenzoyl chloride with alanine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-Dinitrobenzoyl)alanine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoyl alanine derivatives.
Applications De Recherche Scientifique
N-(3,5-Dinitrobenzoyl)alanine is widely used in scientific research, particularly in:
Chemistry: As a chiral resolving agent for the separation of enantiomers.
Biology: In studies involving protein-ligand interactions due to its ability to form stable complexes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of chiral catalysts and other fine chemicals
Mécanisme D'action
The mechanism by which N-(3,5-Dinitrobenzoyl)alanine exerts its effects involves multiple interactions, including ion pairing, hydrogen bonding, and π–π stacking. These interactions facilitate the formation of stable complexes with various molecular targets, enhancing its utility in chiral resolution and enantioselective synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Nitrobenzoyl)alanine
- N-(3,5-Dinitrobenzoyl)phenylalanine
- N-(3,5-Dinitrobenzoyl)leucine
Uniqueness
N-(3,5-Dinitrobenzoyl)alanine is unique due to its specific dinitrobenzoyl group, which provides distinct electronic and steric properties. This uniqueness enhances its effectiveness in chiral resolution compared to other similar compounds .
Propriétés
Numéro CAS |
58248-10-5 |
|---|---|
Formule moléculaire |
C10H9N3O7 |
Poids moléculaire |
283.19 g/mol |
Nom IUPAC |
(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C10H9N3O7/c1-5(10(15)16)11-9(14)6-2-7(12(17)18)4-8(3-6)13(19)20/h2-5H,1H3,(H,11,14)(H,15,16)/t5-/m0/s1 |
Clé InChI |
GKKGXRWQABQIMV-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)
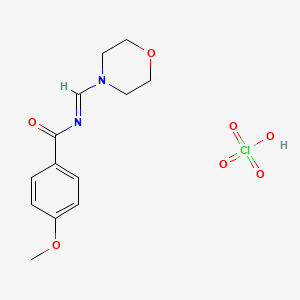

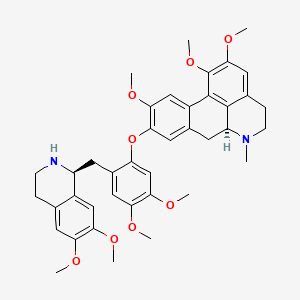
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)


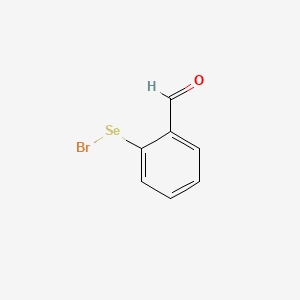
![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)

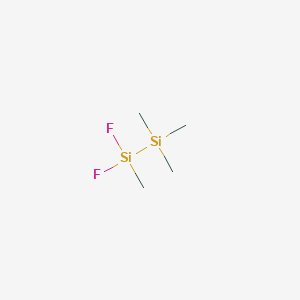
![1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid](/img/structure/B14623205.png)
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
